

Application Notes and Protocols for the Analytical Detection of Orevactaene

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Compound of Interest

Compound Name: Orevactaene

Cat. No.: B179784

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These application notes provide detailed methodologies for the detection and analysis of **Orevactaene**, a polyketide natural product isolated from the fungus *Epicoccum nigrum*. Recent research has indicated that **Orevactaene** is likely identical to Epipyrone A.[1] Therefore, analytical methods developed for Epipyrone A are applicable for the detection of **Orevactaene**.

Orevactaene exhibits significant biological activities, including broad-spectrum antifungal, antiviral, and telomerase inhibitory properties.[2][3][4] Accurate and reliable analytical methods are crucial for research and development involving this compound. The primary techniques for the analysis of **Orevactaene** are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Chemical Properties of Orevactaene/Epipyrone A

Property	Value	Reference
Molecular Formula	C ₃₄ H ₄₄ O ₁₀	[2][5]
Molecular Weight	612.7 g/mol	[2]
UV-Vis Absorbance Maxima	428 - 437 nm	[4][6]

Quantitative Analysis

The following table summarizes typical chromatographic conditions for the quantitative analysis of **Orevactaene**/Epipyrone A. While specific limits of detection (LOD) and quantification (LOQ) are not extensively reported in the literature, these methods are suitable for quantitative purposes. Quantification can be achieved by using a calibration curve generated from a purified standard or by using an extinction coefficient.^[6]

Parameter	Method 1	Method 2
Chromatography System	Semi-preparative HPLC-DAD	HPLC-DAD
Column	Gemini-NX C18 (250 mm x 10 mm, 5 µm)	Ascentis C8 Express (50 mm x 2.1 mm, 2.7 µm)
Mobile Phase A	Milli-Q Water (pH 10 with ammonium hydroxide)	0.1% Acetic Acid in Water
Mobile Phase B	Methanol:Isopropanol (8:2 v/v)	Acetonitrile
Gradient	Gradient elution (specifics to be optimized)	30% B to 70% B over 5 min
Flow Rate	3 mL/min	0.5 mL/min
Column Temperature	Not specified	15°C
Detection Wavelength	428 nm	437 nm
Injection Volume	Not specified	1 µL

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol describes the extraction and purification of **Orevactaene**/Epipyrone A from *Epicoccum nigrum* cultures.

Materials:

- 14-day-old *E. nigrum* cultures on agar plates
- Analytical grade methanol, cold (-20°C)

- Solid Phase Extraction (SPE) column (e.g., Strata SI-1 Silica, 50 μ m, 70 Å)
- Acetonitrile
- Milli-Q Water

Procedure:

- Macerate the fungal culture plates.
- Resuspend the macerated culture in cold analytical-grade methanol.
- Shake the mixture at 180 rpm for 1 hour at 4°C, protected from light.
- Centrifuge at 4000 rpm for 30 minutes at 4°C to remove fungal biomass and agar debris.
- Filter the supernatant using vacuum filtration.
- Pre-purify the crude extract using an SPE column.^[7]
 - Condition the silica SPE column with acetonitrile, followed by methanol, and then water.
 - Load the extract onto the column.
 - Wash the column with water to remove sugars.
 - Elute the yellow-orange fraction containing **Orevactaene**/Epipyronone A with a mixture of methanol and water (e.g., 40-60% methanol).^[5]
- Dry the collected fractions under vacuum.
- Store the purified compound at -20°C.

Protocol 2: HPLC-DAD Analysis

This protocol outlines the analysis of the purified **Orevactaene**/Epipyronone A using HPLC with Diode Array Detection.

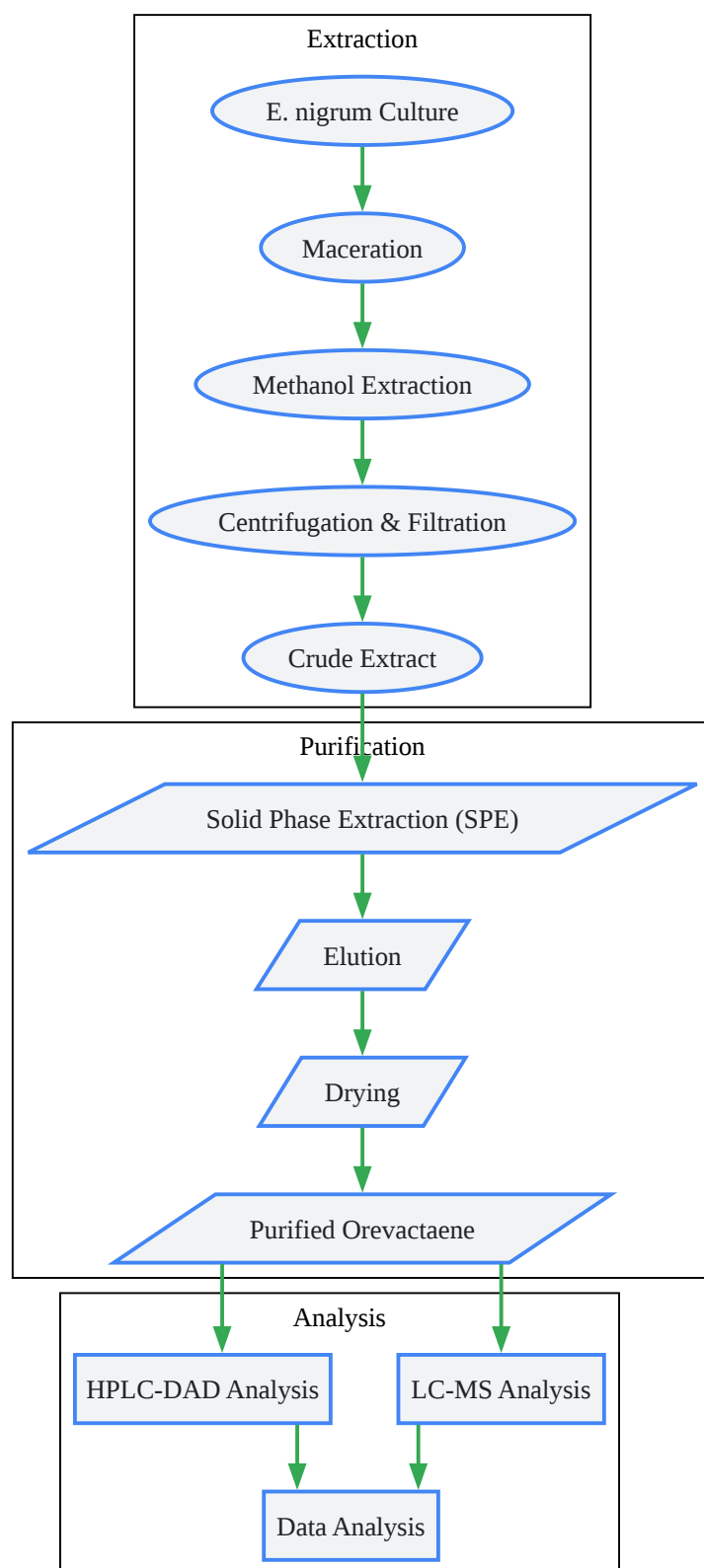
Materials:

- Purified **Orevactaene**/Epipyronone A sample
- HPLC-grade solvents (as specified in the quantitative data table)
- HPLC system with a DAD detector and a C8 or C18 column

Procedure:

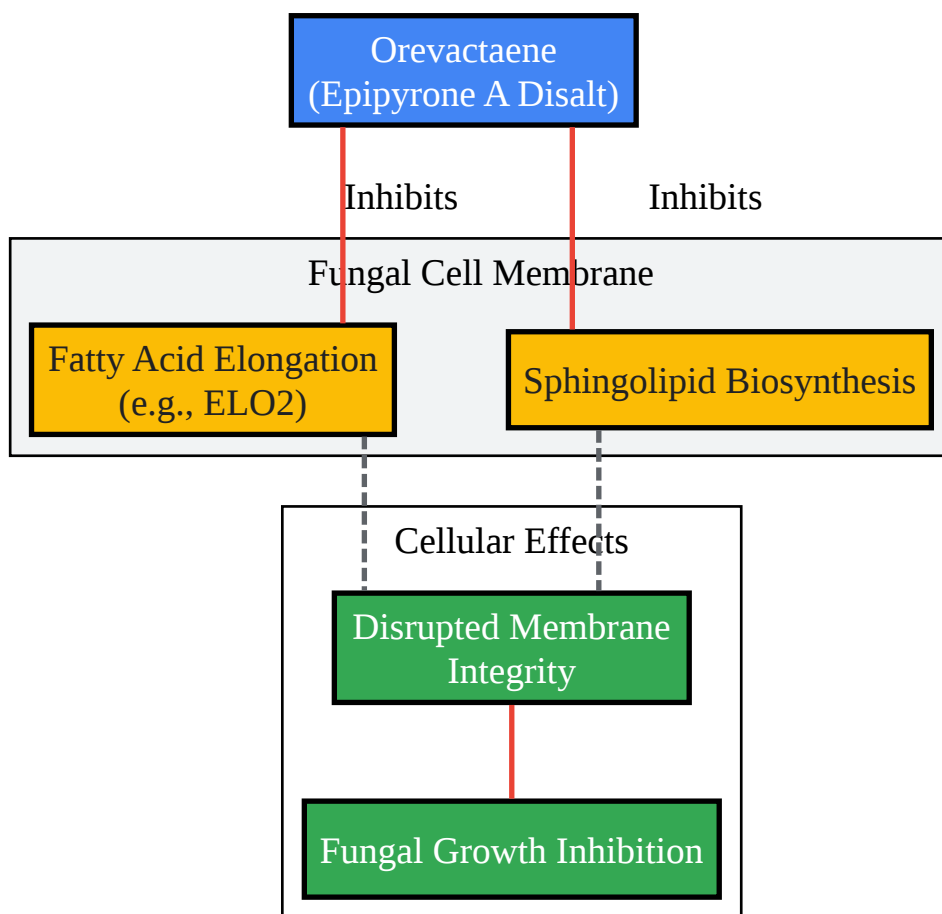
- Prepare the mobile phases as described in the quantitative data table (Method 1 or Method 2).
- Dissolve the purified sample in an appropriate solvent (e.g., methanol or water).
- Set up the HPLC system with the specified column and chromatographic conditions.
- Inject the sample into the HPLC system.
- Monitor the chromatogram at the specified wavelength (428 nm or 437 nm).
- Identify the peak corresponding to **Orevactaene**/Epipyronone A based on its retention time and UV-Vis spectrum.
- Quantify the compound using a calibration curve or a known extinction coefficient.

Visualizations



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Caption: Experimental workflow for the extraction, purification, and analysis of **Orevactaene**.



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Caption: Proposed antifungal mechanism of **Orevactaene** via disruption of fatty acid and sphingolipid pathways.

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